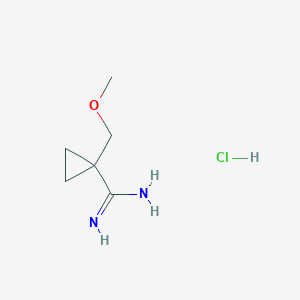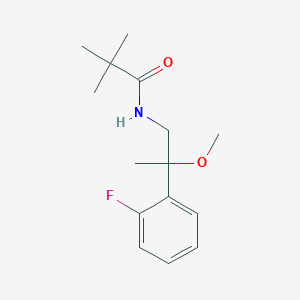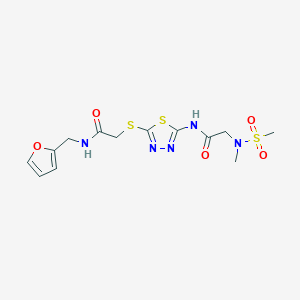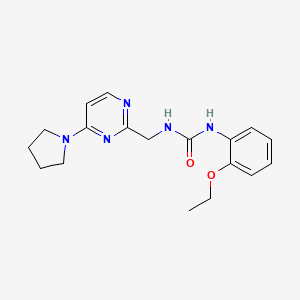
1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound belongs to the class of urea derivatives and has shown promising results in various pre-clinical studies.
Applications De Recherche Scientifique
Pyrimidine Derivatives Synthesis
Research has been conducted on the reactions of pyrimidine derivatives, such as the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, which resulted in products including 2-anilino-4-ethoxy-6-methylpyrimidine and related urea derivatives. These reactions are fundamental for understanding the chemical behavior and potential applications of pyrimidine-based compounds in medicinal chemistry and materials science (Hiroshi Yamanaka et al., 1979).
Catalysis and Chemical Synthesis
Another study focused on the synthesis of pyrimidin-2(1H)-one derivatives using a strong acidic ion-exchange membrane as a catalyst, demonstrating the efficiency of novel catalytic methods in synthesizing complex organic molecules. This research is crucial for the development of more efficient and environmentally friendly synthesis pathways for pharmaceuticals and agrochemicals (Ni Shu-jing, 2004).
Supramolecular Chemistry
Research on ureido-pyrimidine derivatives has shown their ability to form highly stable supramolecular structures through hydrogen bonding. These findings have implications for the design of new materials and sensors, as well as for understanding biological interactions at the molecular level (Adam Kwiatkowski et al., 2019).
Enzyme Inhibition Studies
Some pyrimidine derivatives have been studied for their potential as enzyme inhibitors, which is a significant area of research for developing new therapeutic agents. Understanding how these compounds interact with enzymes can lead to the discovery of novel drugs for treating various diseases (Sana Mustafa et al., 2014).
Green Chemistry
Research into the use of D-xylonic acid as a solvent and catalyst for the synthesis of dihydropyrimidin-2(1H)-ones/thiones highlights the importance of green chemistry principles in the synthesis of pyrimidine derivatives. This approach not only improves the efficiency of chemical reactions but also minimizes the environmental impact of chemical synthesis (Jiliang Ma et al., 2016).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKYVPOZNRMWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)
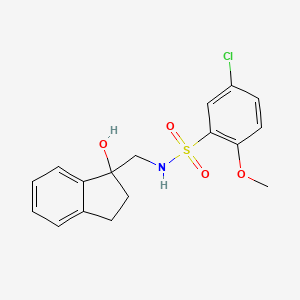
![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)
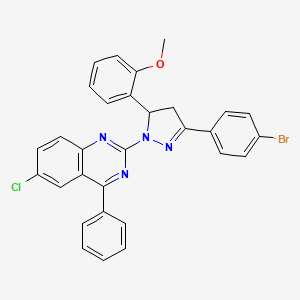
![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)


